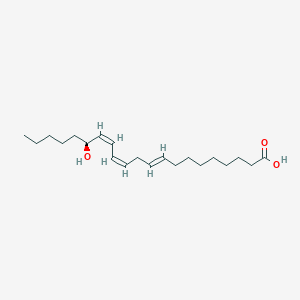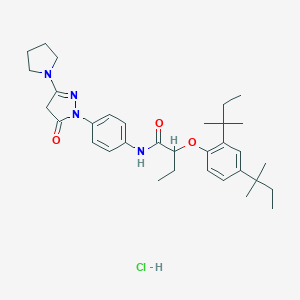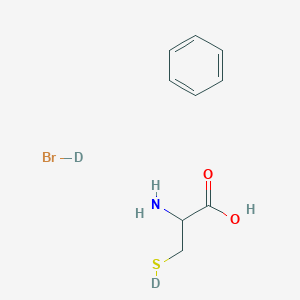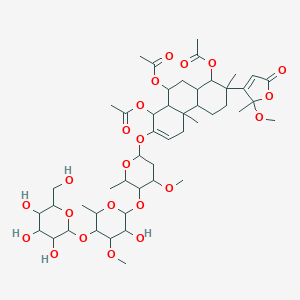
Sarcosylsarcoursodeoxycholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sarcosylsarcoursodeoxycholic acid (SCDCA) is a bile acid derivative that has gained attention in recent years due to its potential therapeutic applications. SCDCA is a synthetic compound that is derived from the primary bile acid, cholic acid. It has been studied extensively for its biochemical and physiological effects, as well as its potential in scientific research applications.
Mécanisme D'action
Sarcosylsarcoursodeoxycholic acid exerts its effects through various mechanisms. It has been shown to activate the farnesoid X receptor (FXR), which is a nuclear receptor that regulates bile acid metabolism and glucose homeostasis. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates inflammation and immune responses. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which is beneficial in the treatment of diabetes. Additionally, this compound has been shown to reduce the accumulation of fat in the liver, which is beneficial in the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sarcosylsarcoursodeoxycholic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it suitable for storage and transport. However, this compound has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Sarcosylsarcoursodeoxycholic acid. One area of research is the development of this compound-based therapies for liver diseases, such as cholestasis and non-alcoholic fatty liver disease. Another area of research is the development of this compound-based therapies for cancer. This compound has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
This compound is a bile acid derivative that has potential therapeutic applications in various diseases. It has been studied extensively for its biochemical and physiological effects, as well as its potential in scientific research applications. This compound has several advantages for lab experiments, including its stability and ease of production. However, it also has some limitations, including its complex synthesis process and unclear mechanism of action. Future research on this compound is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
Sarcosylsarcoursodeoxycholic acid is synthesized from cholic acid, which is a primary bile acid. The synthesis process involves the removal of the hydroxyl group at position 7 of cholic acid, followed by the introduction of a sarcosyl moiety at position 24 and a glycine moiety at position 2. The resulting compound is this compound, which is a tertiary bile acid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Sarcosylsarcoursodeoxycholic acid has been studied extensively for its potential in scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential in treating liver diseases, such as cholestasis and non-alcoholic fatty liver disease. It has been shown to reduce liver damage and improve liver function in animal models.
Propriétés
Numéro CAS |
125347-55-9 |
|---|---|
Formule moléculaire |
C30H50N2O6 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
2-[[2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C30H50N2O6/c1-18(6-9-25(35)31(4)16-26(36)32(5)17-27(37)38)21-7-8-22-28-23(11-13-30(21,22)3)29(2)12-10-20(33)14-19(29)15-24(28)34/h18-24,28,33-34H,6-17H2,1-5H3,(H,37,38)/t18-,19+,20-,21-,22?,23?,24+,28?,29+,30-/m1/s1 |
Clé InChI |
NYZUPUYHLQFXIW-BXZRAMIWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)N(C)CC(=O)N(C)CC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES |
CC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)N(C)CC(=O)N(C)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonymes |
sarcosylsarco-UDCA sarcosylsarcoursodeoxycholic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)




![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)